molecular formula C8H7NO3 B14850133 4-Acetyl-5-hydroxypyridine-2-carbaldehyde

4-Acetyl-5-hydroxypyridine-2-carbaldehyde

Cat. No.: B14850133
M. Wt: 165.15 g/mol
InChI Key: KZDYTDWEPPEEFO-UHFFFAOYSA-N
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Description

4-Acetyl-5-hydroxypyridine-2-carbaldehyde is an organic compound with the molecular formula C8H7NO3 It is a derivative of pyridine, a nitrogen-containing heterocycle, and features functional groups such as an acetyl group, a hydroxyl group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-5-hydroxypyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method starts with the functionalization of pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled reaction conditions are employed to ensure efficient production. The use of advanced catalysts and reaction monitoring systems can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-5-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The acetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetyl-5-hydroxypyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetyl-5-hydroxypyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form Schiff bases with amines, leading to the formation of stable complexes. These complexes can modulate enzyme activity and inhibit specific biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related processes .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxypyridine-2-carbaldehyde: Similar structure but lacks the acetyl group.

    4-Hydroxypyridine-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.

    Pyridine-2-carbaldehyde: Lacks both the hydroxyl and acetyl groups.

Uniqueness

4-Acetyl-5-hydroxypyridine-2-carbaldehyde is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity. The combination of acetyl, hydroxyl, and aldehyde groups provides a versatile platform for various synthetic transformations and applications in different fields .

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

4-acetyl-5-hydroxypyridine-2-carbaldehyde

InChI

InChI=1S/C8H7NO3/c1-5(11)7-2-6(4-10)9-3-8(7)12/h2-4,12H,1H3

InChI Key

KZDYTDWEPPEEFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=NC(=C1)C=O)O

Origin of Product

United States

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